molecular formula C17H12N3Na3O9S3 B13771759 1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt CAS No. 68084-13-9

1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt

Cat. No.: B13771759
CAS No.: 68084-13-9
M. Wt: 567.5 g/mol
InChI Key: BUCCTKQQPWMCOW-UHFFFAOYSA-K
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Description

1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to produce 1,3-naphthalenedisulfonic acid. This is followed by diazotization of an aromatic amine, such as 4-aminobenzenesulfonic acid, to form the diazonium salt. The final step involves coupling the diazonium salt with the sulfonated naphthalene derivative under controlled pH conditions to yield the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to achieve high coupling efficiency. The final product is often isolated by precipitation and purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid groups under basic conditions.

Major Products Formed

    Oxidation: Azoxy derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-
  • 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-3-methylphenyl)azo]-

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt is unique due to the presence of the sulfomethyl group, which enhances its solubility and reactivity compared to other similar azo compounds. This makes it particularly useful in applications requiring high solubility and stability.

Properties

CAS No.

68084-13-9

Molecular Formula

C17H12N3Na3O9S3

Molecular Weight

567.5 g/mol

IUPAC Name

trisodium;7-[[4-(sulfonatomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C17H15N3O9S3.3Na/c21-30(22,23)10-18-12-3-5-13(6-4-12)19-20-14-2-1-11-7-15(31(24,25)26)9-17(16(11)8-14)32(27,28)29;;;/h1-9,18H,10H2,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3

InChI Key

BUCCTKQQPWMCOW-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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